N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(naphthalen-1-yl)acetamide
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Description
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C25H26N2O3 and its molecular weight is 402.494. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the design, synthesis, and structural characterization of derivatives similar to N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2-(naphthalen-1-yl)acetamide. For instance, research by Yang Jing highlighted the synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, emphasizing the significance of structural characterization techniques such as 1H NMR, IR, and MS in elucidating the chemical structures of these compounds (Yang Jing, 2010).
Potential Bioactivity
Research into the bioactivity of acetamide derivatives, including structures similar to the compound , has shown promising results. For example, a study on N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a hydroxamic acid-based inhibitor, demonstrated potent inhibition of aminopeptidase N (APN) and anti-angiogenic activity, suggesting a potential therapeutic application in cancer treatment (Jiyong Lee et al., 2005).
Advanced Applications
The exploration of acetamide derivatives extends into advanced applications such as organic thermoelectric performance. A study by Hu Chen et al. described the synthesis of n-type fused lactam semiconducting polymers, indicating a strategic approach to optimizing thermoelectric performance through molecular design, which could be relevant to the development of materials based on acetamide structures (Hu Chen et al., 2020).
properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-22-12-14-27(15-13-22)25(30)16-18-8-10-21(11-9-18)26-24(29)17-20-6-3-5-19-4-1-2-7-23(19)20/h1-11,22,28H,12-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHWPKXWZLMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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